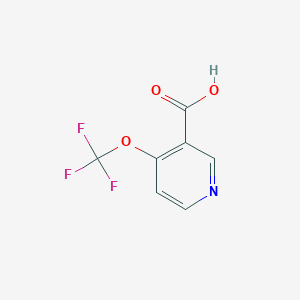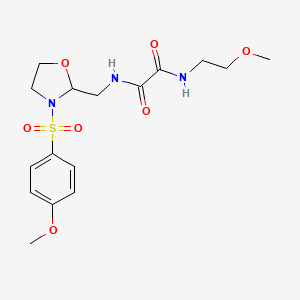
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O7S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Oxazolidinones, such as U-100592 and U-100766, demonstrate significant in vitro antibacterial activities against a variety of clinically important pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds inhibit bacterial protein synthesis through a unique mechanism, showing effectiveness against strains resistant to other antibiotics without inducing rapid resistance development (Zurenko et al., 1996).
Synthetic Methodologies
N-substituted oxazolidin-2-one derivatives are used as safer, more convenient synthetic equivalents for hazardous reagents in the large-scale preparation of sulfamides. This methodology expands the scope of using N-sulfamoyloxazolidinones to prepare nonsymmetrical sulfamides, showcasing the versatility of oxazolidinone derivatives in synthetic organic chemistry (Borghese et al., 2006).
Chiral Auxiliaries and Stereochemistry
Oxazolidin-2-ones serve as chiral auxiliaries for inducing stereoselectivity in chemical reactions. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been utilized for allylation reactions, yielding homoallylamines with significant stereoselectivity. This application is crucial in the synthesis of optically active compounds, highlighting the role of oxazolidinones in asymmetric synthesis (Marcantoni et al., 2002).
Antimicrobial Screening
Derivatives incorporating the oxazolidinone ring structure have been synthesized and screened for antimicrobial activity. For example, 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have shown promise in treating microbial diseases, indicating the potential of oxazolidinone derivatives as therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Catalytic Applications
Oxazolidinone derivatives have been employed as catalysts in chemical reactions, such as the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides. This catalytic application demonstrates the utility of oxazolidinones in facilitating bond-forming reactions under mild conditions, expanding the toolkit available for synthetic chemistry (Bhunia et al., 2022).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-24-9-7-17-15(20)16(21)18-11-14-19(8-10-26-14)27(22,23)13-5-3-12(25-2)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONJOTUXNBHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
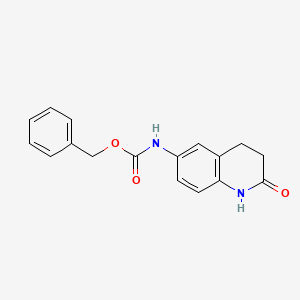
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
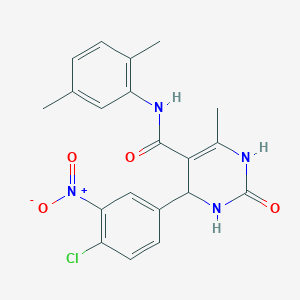
![N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2731446.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)
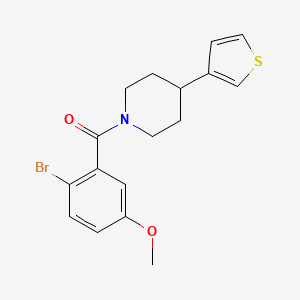
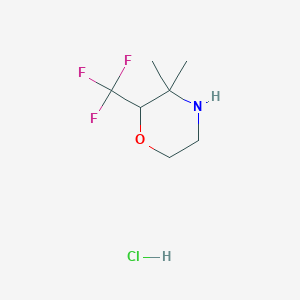
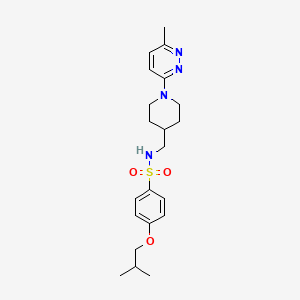
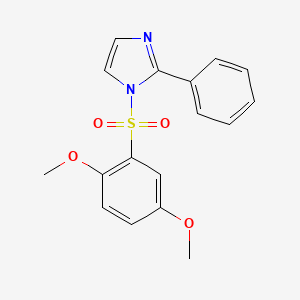
![1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2731455.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2731456.png)
